gamma-Tocotrienol

Catalog No.
S528684
CAS No.
14101-61-2
M.F
C28H42O2
M. Wt
410.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Tocotrienol

CAS Number

14101-61-2

Product Name

gamma-Tocotrienol

IUPAC Name

(2R)-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1

InChI Key

OTXNTMVVOOBZCV-WAZJVIJMSA-N

SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

solubility

Soluble in DMSO

Synonyms

gamma-tocotrienol, plastochromanol 8, plastochromanol 8, plastochromanol 3, tocotrienol, gamma

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

Isomeric SMILES

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O

The exact mass of the compound gamma-Tocotrienol is 410.3185 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. It belongs to the ontological category of tocotrienol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]. However, this does not mean our product can be used or applied in the same or a similar way.

gamma-Tocotrienol is an unsaturated vitamin E homologue characterized by a chromanol ring and an isoprenoid side chain containing three double bonds. Unlike the ubiquitous alpha-tocopherol, which dominates standard antioxidant formulations, pure gamma-tocotrienol is specifically procured for its distinct interactions with cellular signaling pathways, including mevalonate pathway regulation and potent radioprotective properties [1]. In pharmaceutical and advanced nutraceutical manufacturing, securing high-purity gamma-tocotrienol—often isolated from tocopherol-free sources like annatto—is critical to bypass the absorption interference and metabolic competition inherent to standard mixed-tocol extracts [2].

Substituting pure gamma-tocotrienol with standard alpha-tocopherol or crude Tocotrienol-Rich Fractions (TRF) critically compromises formulation efficacy and experimental reproducibility. Alpha-tocopherol has a significantly higher affinity for the alpha-tocopherol transfer protein (alpha-TTP), meaning it actively outcompetes tocotrienols for hepatic transport and accelerates their catabolism [1]. In vivo, the presence of alpha-tocopherol blunts the tissue accumulation of gamma-tocotrienol and directly antagonizes its specific mevalonate pathway inhibition and pro-apoptotic functions [2]. Consequently, procurement must prioritize tocopherol-free gamma-tocotrienol to ensure predictable pharmacokinetics, maximum bioavailability, and unhindered therapeutic action in advanced clinical and research applications.

Elimination of Alpha-Tocopherol Interference in Tissue Absorption

When formulating lipid-based delivery systems, the purity of the tocotrienol fraction is paramount. Alpha-tocopherol possesses a 4.5 to 8.7-fold longer elimination half-life than tocotrienols and preferentially binds to alpha-TTP[1]. Co-administration of alpha-tocopherol in mixed Tocotrienol-Rich Fractions (TRF) actively blocks the systemic absorption and tissue delivery of gamma-tocotrienol [2].

Evidence DimensionTissue absorption and metabolic half-life
Target Compound DataPure gamma-tocotrienol achieves targeted tissue accumulation without competitive inhibition.
Comparator Or BaselineMixed TRF containing alpha-tocopherol (results in blunted tissue uptake and 4.5-8.7x longer alpha-tocopherol half-life outcompeting the tocotrienol).
Quantified DifferenceAlpha-tocopherol outcompetes gamma-tocotrienol for alpha-TTP binding, reducing its effective bioavailability when used as a crude mixture.
ConditionsIn vivo pharmacokinetic models comparing pure tocotrienols vs. mixed tocols.

Procuring tocopherol-free gamma-tocotrienol is mandatory for formulations requiring high systemic bioavailability, as standard mixed vitamin E extracts will fail to deliver therapeutic tissue concentrations.

Superior Dose Reduction Factor (DRF) in Radiation Countermeasures

In the development of acute radiation syndrome countermeasures, gamma-tocotrienol demonstrates unparalleled efficacy among tocols. At a lethal 10.5 Gy radiation dose, gamma-tocotrienol yielded 75-100% survival in murine models, whereas alpha-tocopherol provided significantly inferior protection [1]. Furthermore, gamma-tocotrienol achieves an optimal Dose Reduction Factor (DRF) of 1.29 at 200 mg/kg SC, establishing it as the most potent radioprotectant in its class [2].

Evidence DimensionIn vivo survival post-irradiation (Dose Reduction Factor)
Target Compound Datagamma-Tocotrienol (DRF of 1.29 at 200 mg/kg SC; 75-100% survival at 10.5 Gy).
Comparator Or Baselinealpha-Tocopherol (Lower survival rates at equivalent radiation doses).
Quantified Differencegamma-Tocotrienol provides a quantitatively higher DRF (1.29) and up to 100% survival at 10.5 Gy compared to the baseline failure of standard tocopherols.
ConditionsSubcutaneous administration 24 hours prior to lethal total-body gamma irradiation in murine models.

For defense and aerospace medical procurement, gamma-tocotrienol provides a quantitatively superior survival advantage over standard vitamin E, making it the API of choice for radiation countermeasures.

Targeted Degradation of HMG-CoA Reductase

Unlike standard antioxidants, gamma-tocotrienol actively regulates cholesterol synthesis via the mevalonate pathway. It potently triggers the ubiquitination and post-transcriptional degradation of HMG-CoA reductase[1]. In contrast, alpha-tocopherol lacks this capability and has been shown to attenuate the cholesterol-lowering impact of tocotrienols when present in the same formulation [2].

Evidence DimensionHMG-CoA reductase post-transcriptional downregulation
Target Compound Datagamma-Tocotrienol (Induces ubiquitination and degradation of the enzyme).
Comparator Or Baselinealpha-Tocopherol (Fails to degrade the enzyme and attenuates tocotrienol efficacy).
Quantified Differencegamma-Tocotrienol actively degrades HMG-CoA reductase, whereas alpha-tocopherol is biologically inert for this mechanism and acts as an antagonist.
ConditionsIn vitro and in vivo models of cholesterol synthesis and mevalonate pathway regulation.

Formulators targeting hypercholesterolemia or mevalonate-dependent oncology pathways must select pure gamma-tocotrienol, as standard alpha-tocopherol is biologically inert for this specific mechanism.

Enhanced Cytotoxicity in Carcinoma Cell Lines

In oncology models, gamma-tocotrienol exhibits significantly higher anti-proliferative potency than alpha-tocopherol. In CaSki (cervical carcinoma) and Alexander (hepatoma) cell lines, gamma-tocotrienol reduced cell growth by 50% at IC50 concentrations of 75 µM and 66 µM, respectively [1]. Conversely, alpha-tocopherol required doses of 300 µM to achieve merely a 20-40% reduction, demonstrating the superior apoptotic induction of the unsaturated tocotrienol side chain [2].

Evidence DimensionInhibition of cell proliferation (IC50)
Target Compound Datagamma-Tocotrienol (IC50 = 66-75 µM).
Comparator Or Baselinealpha-Tocopherol (Requires >300 µM for minimal 20-40% effect).
Quantified Differencegamma-Tocotrienol achieves 50% growth inhibition at ~4x lower concentrations than the dose required for alpha-tocopherol to achieve a sub-50% effect.
ConditionsIn vitro proliferation assays on CaSki and Alexander carcinoma cell lines.

Researchers developing adjuvant oncological therapies should specify gamma-tocotrienol due to its significantly lower IC50 and superior apoptotic induction compared to conventional vitamin E.

Medical Radiation Countermeasure Development

Based on its superior Dose Reduction Factor (DRF of 1.29) and ability to yield up to 100% survival at 10.5 Gy, gamma-tocotrienol is the optimal API for formulating prophylactic injectables designed to mitigate Acute Radiation Syndrome (ARS) in military, aerospace, and emergency response applications [1].

Tocopherol-Free Nutraceutical Formulation

Because alpha-tocopherol competitively inhibits tocotrienol absorption via the alpha-TTP transport mechanism, procuring pure gamma-tocotrienol (often sourced from annatto) is essential for manufacturing high-bioavailability cardiovascular and anti-inflammatory supplements that require unhindered tissue delivery [2].

Mevalonate Pathway Inhibitor Research

Given its unique ability to induce ubiquitination and degradation of HMG-CoA reductase, gamma-tocotrienol is the required compound for in vitro and in vivo studies targeting cholesterol synthesis and metabolic oncology, where standard alpha-tocopherol is entirely ineffective [3].

Adjuvant Oncology Therapeutics

With its demonstrated low IC50 (66-75 µM) in various carcinoma cell lines compared to the weak activity of standard vitamin E, gamma-tocotrienol is highly suited for the pre-clinical development of synergistic cancer therapies, particularly those designed to induce apoptosis alongside chemotherapeutic agents[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

8.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

410.318480578 g/mol

Monoisotopic Mass

410.318480578 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

185QAE24TR

Other CAS

14101-61-2

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]

Dates

Last modified: 08-15-2023
1: Hofer M, Hoferová Z, Falk M. Pharmacological Modulation of Radiation Damage. Does It Exist a Chance for Other Substances than Hematopoietic Growth Factors and Cytokines? Int J Mol Sci. 2017 Jun 28;18(7). pii: E1385. doi: 10.3390/ijms18071385. Review. PubMed PMID: 28657605; PubMed Central PMCID: PMC5535878.
2: Singh VK, Hauer-Jensen M. γ-Tocotrienol as a Promising Countermeasure for Acute Radiation Syndrome: Current Status. Int J Mol Sci. 2016 May 3;17(5). pii: E663. doi: 10.3390/ijms17050663. Review. PubMed PMID: 27153057; PubMed Central PMCID: PMC4881489.
3: Zhao L, Fang X, Marshall MR, Chung S. Regulation of Obesity and Metabolic Complications by Gamma and Delta Tocotrienols. Molecules. 2016 Mar 11;21(3):344. doi: 10.3390/molecules21030344. Review. PubMed PMID: 26978344.
4: Davis-Yadley AH, Malafa MP. Vitamins in pancreatic cancer: a review of underlying mechanisms and future applications. Adv Nutr. 2015 Nov 13;6(6):774-802. doi: 10.3945/an.115.009456. Print 2015 Nov. Review. PubMed PMID: 26567201; PubMed Central PMCID: PMC4642423.
5: Ahsan H, Ahad A, Iqbal J, Siddiqui WA. Pharmacological potential of tocotrienols: a review. Nutr Metab (Lond). 2014 Nov 12;11(1):52. doi: 10.1186/1743-7075-11-52. eCollection 2014. Review. PubMed PMID: 25435896; PubMed Central PMCID: PMC4247006.
6: Kruk J, Szymańska R, Cela J, Munne-Bosch S. Plastochromanol-8: fifty years of research. Phytochemistry. 2014 Dec;108:9-16. doi: 10.1016/j.phytochem.2014.09.011. Epub 2014 Oct 9. Review. PubMed PMID: 25308762.
7: Jiang Q. Natural forms of vitamin E: metabolism, antioxidant, and anti-inflammatory activities and their role in disease prevention and therapy. Free Radic Biol Med. 2014 Jul;72:76-90. doi: 10.1016/j.freeradbiomed.2014.03.035. Epub 2014 Apr 3. Review. PubMed PMID: 24704972; PubMed Central PMCID: PMC4120831.
8: Singh VK, Beattie LA, Seed TM. Vitamin E: tocopherols and tocotrienols as potential radiation countermeasures. J Radiat Res. 2013 Nov 1;54(6):973-88. doi: 10.1093/jrr/rrt048. Epub 2013 May 8. Review. PubMed PMID: 23658414; PubMed Central PMCID: PMC3823775.
9: Sylvester PW, Ayoub NM. Tocotrienols target PI3K/Akt signaling in anti-breast cancer therapy. Anticancer Agents Med Chem. 2013 Sep;13(7):1039-47. Review. PubMed PMID: 23272909.
10: Berbée M, Hauer-Jensen M. Novel drugs to ameliorate gastrointestinal normal tissue radiation toxicity in clinical practice: what is emerging from the laboratory? Curr Opin Support Palliat Care. 2012 Mar;6(1):54-9. doi: 10.1097/SPC.0b013e32834e3bd7. Review. PubMed PMID: 22228028; PubMed Central PMCID: PMC3677768.
11: Sylvester PW, Wali VB, Bachawal SV, Shirode AB, Ayoub NM, Akl MR. Tocotrienol combination therapy results in synergistic anticancer response. Front Biosci (Landmark Ed). 2011 Jun 1;16:3183-95. Review. PubMed PMID: 21622228.
12: Gupta SC, Kim JH, Prasad S, Aggarwal BB. Regulation of survival, proliferation, invasion, angiogenesis, and metastasis of tumor cells through modulation of inflammatory pathways by nutraceuticals. Cancer Metastasis Rev. 2010 Sep;29(3):405-34. doi: 10.1007/s10555-010-9235-2. Review. PubMed PMID: 20737283; PubMed Central PMCID: PMC2996866.
13: Kulkarni S, Ghosh SP, Hauer-Jensen M, Kumar KS. Hematological targets of radiation damage. Curr Drug Targets. 2010 Nov;11(11):1375-85. Review. PubMed PMID: 20583980.
14: Haussler MR, Haussler CA, Bartik L, Whitfield GK, Hsieh JC, Slater S, Jurutka PW. Vitamin D receptor: molecular signaling and actions of nutritional ligands in disease prevention. Nutr Rev. 2008 Oct;66(10 Suppl 2):S98-112. doi: 10.1111/j.1753-4887.2008.00093.x. Review. PubMed PMID: 18844852.
15: Szymańska R, Kruk J. [Occurrence and function of tocochromanols in plants, animals and men]. Postepy Biochem. 2007;53(2):174-81. Review. Polish. PubMed PMID: 17969879.
16: Rapaka RS, Coates PM. Dietary supplements and related products: a brief summary. Life Sci. 2006 Mar 27;78(18):2026-32. Epub 2006 Feb 23. Review. PubMed PMID: 16497339.
17: Brigelius-Flohé R. Induction of drug metabolizing enzymes by vitamin E. J Plant Physiol. 2005 Jul;162(7):797-802. Review. PubMed PMID: 16008107.
18: Mo H, Elson CE. Studies of the isoprenoid-mediated inhibition of mevalonate synthesis applied to cancer chemotherapy and chemoprevention. Exp Biol Med (Maywood). 2004 Jul;229(7):567-85. Review. PubMed PMID: 15229351.
19: Elson CE, Yu SG. The chemoprevention of cancer by mevalonate-derived constituents of fruits and vegetables. J Nutr. 1994 May;124(5):607-14. Review. PubMed PMID: 8169651.

Explore Compound Types